Substitution Pattern Differentiation: 3-Phenyl vs. 3-Methyl in Triazolo[4,3-b]pyridazine Building Blocks
6-Chloro-3-phenyl[1,2,4]triazolo[4,3-B]pyridazine differs from the 3-methyl analog 6-chloro-3-methyl[1,2,4]triazolo[4,3-b]pyridazine (CAS 7197-01-5) in the nature of the C-3 substituent, which has been demonstrated in structure-activity relationship (SAR) studies of 6-aryltriazolo[4,3-b]pyridazine benzodiazepine receptor ligands to significantly influence receptor binding affinity through electronic and hydrophobic effects [1]. The phenyl substituent (XLogP3-AA = 2.4, MW = 230.65 g/mol) provides greater π-stacking potential and a larger hydrophobic surface area compared to the methyl analog (XLogP3-AA ≈ 0.9, MW = 168.58 g/mol), with SAR investigations showing that aryl substituents at C-3 can modulate in vitro [³H]diazepam binding inhibition, where the nature of the 3-substituent contributes to variance in receptor affinity alongside ionization potential and hydrophobicity parameters [2].
| Evidence Dimension | Physicochemical properties and substituent-dependent target interaction potential |
|---|---|
| Target Compound Data | C-3 Phenyl substituent; XLogP3-AA = 2.4; MW = 230.65 g/mol; capable of π-π interactions |
| Comparator Or Baseline | 6-Chloro-3-methyl[1,2,4]triazolo[4,3-b]pyridazine (CAS 7197-01-5); C-3 Methyl substituent; XLogP3-AA ≈ 0.9; MW = 168.58 g/mol; no aromatic π-system at C-3 |
| Quantified Difference | ΔXLogP3-AA ≈ +1.5 log units (enhanced lipophilicity); 62.07 g/mol increase in molecular weight; additional π-π interaction capability |
| Conditions | Calculated physicochemical properties; benzodiazepine receptor binding SAR context from literature |
Why This Matters
For procurement decisions, the 3-phenyl substitution enables molecular recognition interactions (π-stacking, hydrophobic contacts) that are absent in the 3-methyl analog, making the compound suitable for target-binding applications where aromatic interactions at the 3-position are required, while the 3-methyl variant is limited to applications where minimal steric bulk at this position is desired.
- [1] Lange, J., Karolak-Wojciechowska, J., Wejroch, K., & Rump, S. (2001). Bicyclic [b]-heteroannulated pyridazine derivatives—II. Structure-activity relationships in the 6-aryltriazolo-[4,3-b]pyridazine ligands of the benzodiazepine receptor. Bioorganic & Medicinal Chemistry, 9(1), 197–208. View Source
- [2] Albright, J. D., Moran, D. B., Wright, W. B., Collins, J. B., Beer, B., Lippa, A. S., & Greenblatt, E. N. (1981). Synthesis and anxiolytic activity of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines. Journal of Medicinal Chemistry, 24(5), 592–600. View Source
